4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
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Description
The compound “4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine” is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, including thiamine, uracil, thymine, cytosine, and several other important bioactive compounds . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a pyrrolidine ring . The trifluoromethyl group would add electron-withdrawing character, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrimidine and pyrrolidine rings, as well as the trifluoromethyl group . The exact reactions would depend on the specific conditions and reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. For example, the trifluoromethyl group could influence the polarity and reactivity of the molecule .Future Directions
Properties
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O2/c1-10-19-12(15(16,17)18)8-13(20-10)22-6-7-24-11(9-22)14(23)21-4-2-3-5-21/h8,11H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIZJIKONJBHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOC(C2)C(=O)N3CCCC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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